1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Descripción
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3/c1-13(2)29-11-7-10-22-19-23-17-16(24(19)3)18(27)26(20(28)25(17)4)12-14-8-5-6-9-15(14)21/h5-6,8-9,13H,7,10-12H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWQVUBBELXEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the chlorophenylmethyl group and the propan-2-yloxypropylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: The chlorophenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Purine Derivatives
Pharmacological and Physicochemical Comparisons
Table 2: Activity and Property Comparison
Key Findings :
- Cytotoxicity : Substitution at position 7 (e.g., chlorophenylmethyl) correlates with enhanced cytotoxicity in leukemia models, as seen in structurally related compounds .
- Electrochemical Profile : The target compound’s oxidation behavior may resemble caffeine or theophylline, with adsorption at alkaline pH due to deprotonation of the purine core .
- Solubility: The propan-2-yloxypropylamino group balances lipophilicity and solubility better than hydroxypropyl or methoxypropyl chains .
Actividad Biológica
The compound 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chlorophenyl group
- Two methyl groups at specific positions
- A propan-2-yloxypropylamino side chain attached to a purine ring
This unique configuration may contribute to its biological activity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Bacillus subtilis | 62.5 |
| Escherichia coli | 31.25 |
| Mycobacterium tuberculosis | 40 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase enzymes, which are critical in various physiological processes .
| Enzyme | Inhibition Activity |
|---|---|
| Urease | Strong |
| Acetylcholinesterase | Moderate to Strong |
This inhibition profile indicates potential therapeutic applications in conditions where these enzymes play a significant role.
Cytotoxicity and Antitumor Activity
Preliminary studies have suggested that the compound may possess cytotoxic effects against certain cancer cell lines. In vitro assays indicated that it could induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. The study found that it effectively inhibited bacterial growth and showed promise as an alternative treatment for infections caused by resistant strains .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of the compound with urease and acetylcholinesterase enzymes. The results indicated that the compound binds effectively to these enzymes, leading to significant inhibition of their activity. This finding opens avenues for developing treatments for diseases like Alzheimer's disease and other conditions related to enzyme dysfunction .
Q & A
Q. What synthetic routes are recommended for preparing this compound in academic research?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with Friedel-Crafts alkylation to generate chlorophenyl intermediates, followed by nucleophilic substitution to introduce the 3-(propan-2-yloxy)propylamino group. Key steps include:
- Solvent selection : Dichloromethane or ethanol for controlled reactivity .
- Temperature control : Reactions often proceed at 50–80°C to balance yield and purity .
- Catalysts : Acid or base catalysts (e.g., triethylamine) for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How can structural integrity and purity be confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% for biological assays) .
- Mass Spectrometry (MS) : Confirm molecular weight (C₂₀H₂₅ClN₆O₃, calculated [M+H]⁺ = 433.17) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
- Catalyst tuning : Use Pd-based catalysts for selective amination .
- Temperature gradients : Optimize stepwise heating (e.g., 60°C for alkylation, 25°C for cyclization) .
- Real-time monitoring : Use TLC or in-situ IR to track reaction progress .
Q. How to resolve conflicting reports on biological activity?
Methodological Answer:
- Purity reassessment : Re-analyze batches via HPLC to rule out impurities .
- Conformational analysis : X-ray crystallography or DFT calculations to assess 3D structure’s impact on receptor binding .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls .
Q. What methods elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., adenosine receptors) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Ka/Kd) for analogs with modified side chains .
- Mutagenesis studies : Replace key residues (e.g., Ser277 in A₂A receptor) to identify critical binding motifs .
Data Contradiction Analysis
Example Scenario : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Strategy :
Compare assay conditions (e.g., ATP concentration, pH).
Validate compound stability under assay buffers via LC-MS .
Synthesize and test a common reference inhibitor (e.g., staurosporine) across labs to calibrate results .
Key Structural and Functional Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
